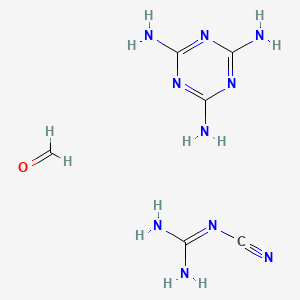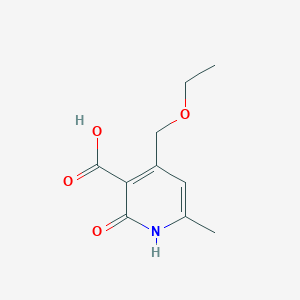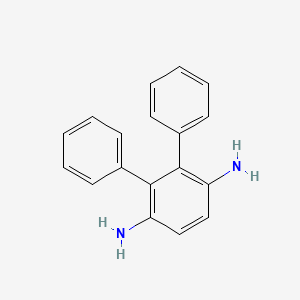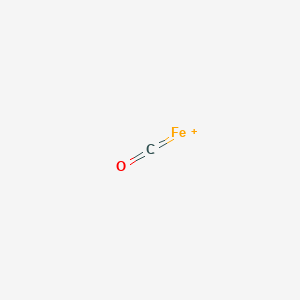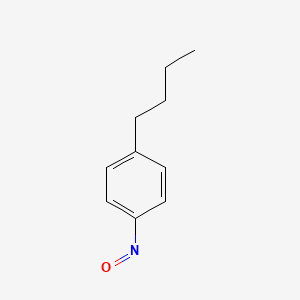
1-Butyl-4-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-nitrosobenzene is an organic compound with the molecular formula C10H13NO It is a derivative of nitrosobenzene, where a butyl group is attached to the benzene ring at the para position relative to the nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-4-nitrosobenzene can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1-butyl-4-nitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid.
Oxidation of Amines: Another approach is the oxidation of 1-butyl-4-aminobenzene using oxidizing agents like peroxyacetic acid or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction or oxidation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-butyl-4-nitrobenzene.
Reduction: Reduction of this compound yields 1-butyl-4-aminobenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitroso group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.
Reducing Agents: Iron powder, hydrochloric acid.
Electrophiles: Halogens, nitro groups.
Major Products:
Oxidation: 1-Butyl-4-nitrobenzene.
Reduction: 1-Butyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Butyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving nitroso compounds and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-butyl-4-nitrosobenzene exerts its effects involves its ability to participate in redox reactions. The nitroso group can undergo reduction to form an amine or oxidation to form a nitro group. These transformations can affect the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Nitrosobenzene: The parent compound, with a nitroso group attached directly to the benzene ring.
1-Butyl-4-nitrobenzene: An oxidized form of 1-butyl-4-nitrosobenzene.
1-Butyl-4-aminobenzene: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both a butyl group and a nitroso group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
34645-50-6 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-butyl-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-9-5-7-10(11-12)8-6-9/h5-8H,2-4H2,1H3 |
Clé InChI |
XFDALNVZYFHILZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
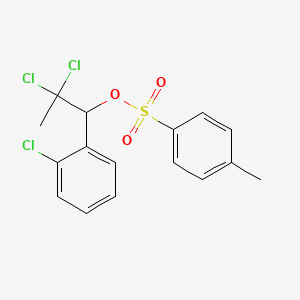
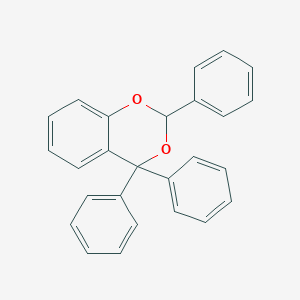
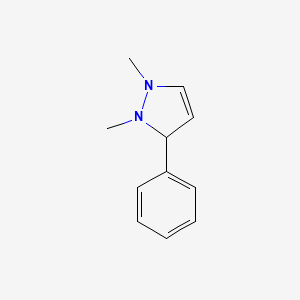

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
